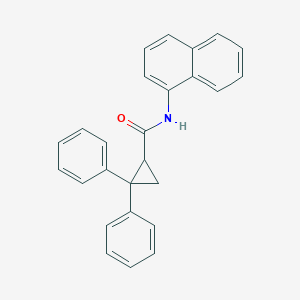![molecular formula C17H12F3N3O2S B5088562 N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B5088562.png)
N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancers. TAK-659 belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.
Mechanism of Action
N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide targets specific enzymes involved in the growth and proliferation of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase (TEC). By inhibiting these enzymes, this compound disrupts the signaling pathways that promote cancer cell growth and survival. This compound has also been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound is metabolized by the liver and excreted in the urine and feces. In preclinical studies, this compound has been shown to reduce tumor size and improve survival in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is its specificity for BTK, ITK, and TEC, which reduces the risk of off-target effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. One limitation of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
Future Directions
For the development of N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict patient response to treatment. This compound may also be investigated for its potential use in combination with other cancer treatments, such as immunotherapy and targeted therapy. The development of this compound may ultimately lead to the development of more effective and targeted treatments for cancer and other diseases.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves several steps, including the reaction of 4-aminophenylacetic acid with trifluoromethylthioacetic anhydride to produce 4-(trifluoromethylthio)phenylacetic acid. This compound is then reacted with 2-aminobenzothiazole to produce this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-9(24)21-11-3-5-12(6-4-11)22-15(25)10-2-7-13-14(8-10)26-16(23-13)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZFZQOFLHKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5088488.png)

![N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5088502.png)

![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B5088509.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5088510.png)
![1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B5088524.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5088534.png)

![(2-bromo-6-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088554.png)

![3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5088572.png)
![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5088590.png)
